2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a cyanomethyl group at the 2-position and a carboxylic acid group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-cyanomethylbenzoic acid under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanomethyl and carboxylic acid groups can interact with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(cyanomethyl)-1H-benzo[d]imidazole-4-carboxylic acid
- 2-(cyanomethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Uniqueness
2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the specific positioning of the cyanomethyl and carboxylic acid groups, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(cyanomethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9/h1-2,5H,3H2,(H,12,13)(H,14,15) |
InChI Key |
UUWHXJZVRKKUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.